Oenin is predominantly extracted from grape skins, particularly from red grape varieties. It is also present in other fruits and vegetables, albeit in lower concentrations. The compound plays a significant role in the color and flavor profile of wine, influencing its sensory attributes.
Oenin belongs to the class of compounds known as flavonoids, specifically categorized as flavonol glycosides. Its chemical structure consists of a flavonol backbone with a sugar moiety attached, which influences its solubility and bioavailability.
The synthesis of oenin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves the extraction from grape skins using solvents such as ethanol or methanol.
Technical Details:
Oenin has a complex molecular structure characterized by its flavonoid backbone. The molecular formula of oenin is , and its structure includes:
Oenin participates in various chemical reactions typical of flavonoids, including oxidation and reduction reactions.
Technical Details:
The mechanism of action of oenin involves multiple pathways:
Research indicates that oenin exhibits significant antioxidant capacity measured through various assays (e.g., DPPH radical scavenging activity), demonstrating its potential protective effects against oxidative damage.
Oenin has several applications in scientific research:
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